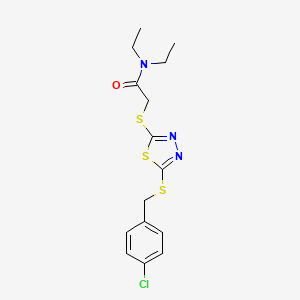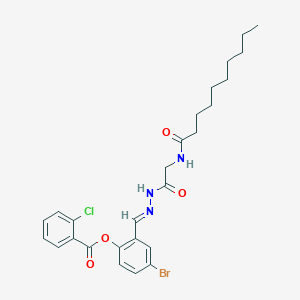
2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound Description: 2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-diethylacetamide is a chemical compound with the molecular formula CHClNS. It falls within the class of thiadiazole derivatives.
Structure: The compound consists of a thiadiazole core with two thioether substituents and an N,N-diethylacetamide group.
Applications: Its unique structure makes it interesting for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps, including the introduction of the thiadiazole ring and subsequent functionalization. Specific synthetic routes may vary, but they often start from commercially available precursors.
Reaction Conditions: These reactions typically occur under inert atmosphere, using appropriate solvents and reagents.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound for specific studies.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the thioether groups or the amide functionality.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: Assessing its pharmacological properties, potential therapeutic applications, and toxicity.
Industry: Exploring its use in materials science, catalysis, or as a precursor for other compounds.
Wirkmechanismus
Targets: The compound may interact with specific proteins, enzymes, or receptors due to its unique structure.
Pathways: Further research is needed to elucidate the precise mechanisms by which it exerts its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other thiadiazole derivatives, such as 2-(benzylthio)-5-((4-chlorobenzyl)thio)-1,3,4-thiadiazole, share some structural features.
Remember that this compound’s detailed characterization and applications may vary based on ongoing research and discoveries. For further information, consult scientific literature and databases
Eigenschaften
CAS-Nummer |
476484-59-0 |
|---|---|
Molekularformel |
C15H18ClN3OS3 |
Molekulargewicht |
388.0 g/mol |
IUPAC-Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N,N-diethylacetamide |
InChI |
InChI=1S/C15H18ClN3OS3/c1-3-19(4-2)13(20)10-22-15-18-17-14(23-15)21-9-11-5-7-12(16)8-6-11/h5-8H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
TZDSKVHOFJXFFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12034819.png)

![N-(2-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12034831.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B12034834.png)
![2-methoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12034841.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid o-tolylamide](/img/structure/B12034844.png)
![(5Z)-3-(2-ethylhexyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12034850.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12034859.png)
![2-(3,5-Dimethyl-1-piperidinyl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12034863.png)
![N-(3-chloro-4-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12034870.png)
![N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide](/img/structure/B12034899.png)
![(5Z)-5-{[3-(3-Bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12034905.png)
